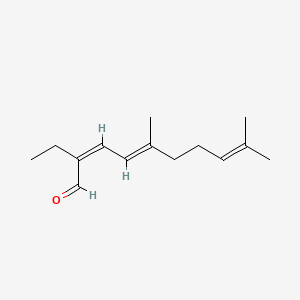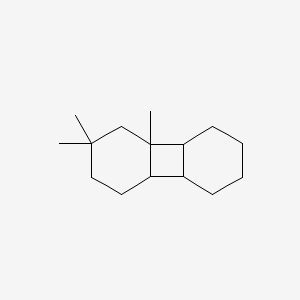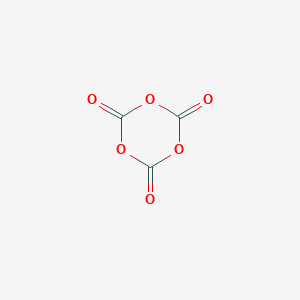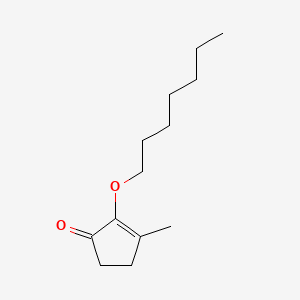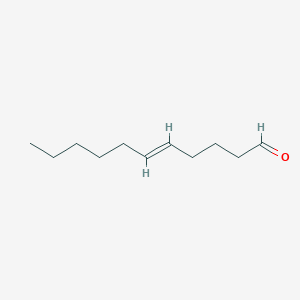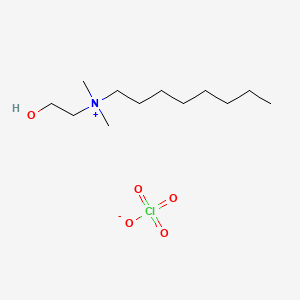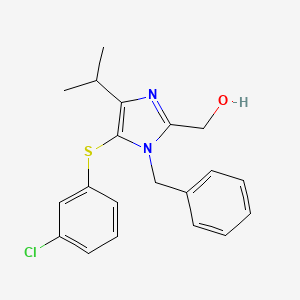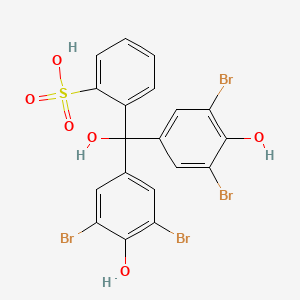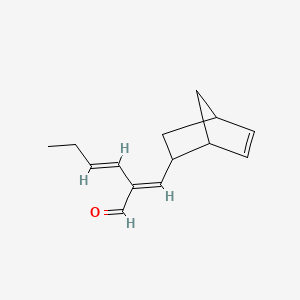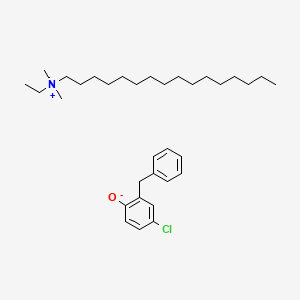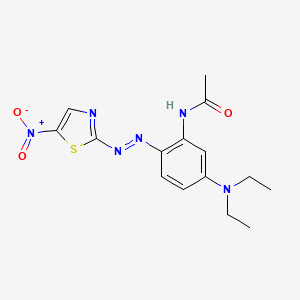
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mécanisme D'action
The mechanism of action of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in biological activity. The azo group can undergo reduction in biological systems, releasing aromatic amines that may have specific biological effects.
Comparaison Avec Des Composés Similaires
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can be compared with other azo dyes, such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids.
These compounds share the azo group but differ in their specific substituents and applications, highlighting the uniqueness of this compound in terms of its chemical properties and uses.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
Propriétés
Numéro CAS |
73264-50-3 |
|---|---|
Formule moléculaire |
C15H18N6O3S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-[5-(diethylamino)-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H18N6O3S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)22)18-19-15-16-9-14(25-15)21(23)24/h6-9H,4-5H2,1-3H3,(H,17,22) |
Clé InChI |
OYAJYUJMSRXRPW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


